Cas no 35938-43-3 ((2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one)
35938-43-3 structure
Product Name:(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Numero CAS:35938-43-3
MF:C14H18O3
MW:234.290924549103
CID:1475264
PubChem ID:186209
Update Time:2025-04-20
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- (2S,3S)-3-Hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-1-indanone
- 1H-inden-1-one, 2,3-dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-, (2S,3S)-
- Pterosin C
- (2S,3S)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-1H-inden-1-one
- [ "" ]
- (10S,11S)-Pterosin C
- CHEBI:172475
- 3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- 3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
- 910470-81-4
- AKOS032949152
- CHEMBL3526273
- CS-0145559
- Q27137805
- (2S,3S)-pterosin C
- CHEBI:69467
- 35938-43-3
- AKOS040762584
- DTXSID101318514
- (2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
- SCHEMBL9097873
- PTEROSINC
- HY-134572
- DA-67003
-
- Inchi: 1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3/t9-,13-/m0/s1
- Chiave InChI: QQPCNRKHGFIVLH-ZANVPECISA-N
- Sorrisi: O[C@@H]1C2C=C(C)C(CCO)=C(C)C=2C([C@H]1C)=O
Proprietà calcolate
- Massa esatta: 234.12600
- Massa monoisotopica: 234.125594432g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 302
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 57.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 152-155 ºC
- Solubilità: Leggermente solubile (1,7 g/l) (25°C),
- PSA: 57.53000
- LogP: 1.70400
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5353-5 mg |
Pterosin C |
35938-43-3 | 5mg |
¥4615.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56360-5 mg |
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one |
35938-43-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216199-5mg |
(2S,3S)-Pterosin C |
35938-43-3 | 98% | 5mg |
¥2276.00 | 2024-05-16 | |
| TargetMol Chemicals | TN5353-1 ml * 10 mm |
Pterosin C |
35938-43-3 | 1 ml * 10 mm |
¥ 14500 | 2024-07-19 | ||
| A2B Chem LLC | AF87119-5mg |
Pterosin C |
35938-43-3 | 96.0% | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5353-5 mg |
Pterosin C |
35938-43-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN5353-1 mL * 10 mM (in DMSO) |
Pterosin C |
35938-43-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN5353-5mg |
Pterosin C |
35938-43-3 | 5mg |
¥ 12280 | 2024-07-19 |
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Letteratura correlata
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
35938-43-3 ((2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one) Prodotti correlati
- 34169-70-5((3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one)
- 52611-75-3(Epipterosin L)
- 64890-70-6(1H-Inden-1-one,2,3-dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-, (2S,3S)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso